molecular formula C8H9F2N B1625227 1-(2,4-difluoro-5-methylphenyl)methanamine CAS No. 329314-63-8

1-(2,4-difluoro-5-methylphenyl)methanamine

Cat. No.: B1625227
CAS No.: 329314-63-8
M. Wt: 157.16 g/mol
InChI Key: XVKZEHJSKRYMQI-UHFFFAOYSA-N
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Description

1-(2,4-difluoro-5-methylphenyl)methanamine, is an organic compound characterized by the presence of a benzenemethanamine core substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluoro-5-methylphenyl)methanamine, typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorotoluene and benzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. Common catalysts include palladium on carbon or other transition metal catalysts.

    Reaction Steps: The process involves the nucleophilic substitution of the fluorine atoms with the amine group, followed by the introduction of the methyl group at the 5 position. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound, is scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluoro-5-methylphenyl)methanamine, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzenemethanamines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-difluoro-5-methylphenyl)methanamine, has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluoro-5-methylphenyl)methanamine, involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, depending on its structure and the target.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 2,4-difluoro-: Lacks the methyl group at the 5 position.

    Benzenemethanamine, 2,5-difluoro-: Has fluorine atoms at the 2 and 5 positions instead of 2 and 4.

    Benzenemethanamine, 3,4-difluoro-: Fluorine atoms are at the 3 and 4 positions.

Uniqueness

1-(2,4-difluoro-5-methylphenyl)methanamine, is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

IUPAC Name

(2,4-difluoro-5-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKZEHJSKRYMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443323
Record name BENZENEMETHANAMINE, 2,4-DIFLUORO-5-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329314-63-8
Record name BENZENEMETHANAMINE, 2,4-DIFLUORO-5-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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